REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH2:3]=O.CO[C:7](=[O:21])[CH2:8][CH2:9][CH:10]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1)[N+:11]([O-:13])=[O:12].[Na+].[Cl-]>O1CCOCC1.C(OCC)(=O)C>[Cl:20][C:16]1[CH:15]=[C:14]([C:10]2([N+:11]([O-:13])=[O:12])[CH2:1][N:2]([CH3:3])[C:7](=[O:21])[CH2:8][CH2:9]2)[CH:19]=[CH:18][CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
164 μL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
141 μL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCC([N+](=O)[O-])C1=CC(=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 65° C. for 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
Aqueous phase was extracted 2 times with ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organic phases were washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1(CCC(N(C1)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 395 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |